Oxibendazole-d7

Beschreibung

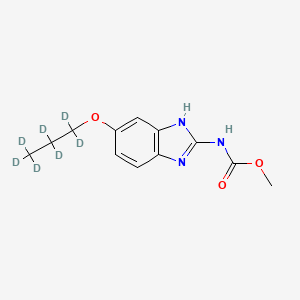

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-JOMZKNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746814 |

Source

|

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-44-7 |

Source

|

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxibendazole-d7: A Technical Guide for Researchers

An In-depth Examination of a Key Analytical Standard in Drug Development and Food Safety

Abstract

This technical guide provides a comprehensive overview of Oxibendazole-d7, a deuterated isotopologue of the anthelmintic drug oxibendazole (B1677860). Primarily utilized as an internal standard in analytical chemistry, Oxibendazole-d7 is indispensable for the accurate quantification of oxibendazole residues in various matrices, particularly in food products of animal origin. This document details its chemical properties, primary applications, and the mechanism of action of its non-deuterated counterpart, oxibendazole. Furthermore, it presents a detailed experimental protocol for the determination of oxibendazole in milk samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Oxibendazole-d7 as an internal standard. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and food safety.

Introduction to Oxibendazole and its Deuterated Analog

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat and control parasitic worm infections in animals such as horses, swine, dogs, and cats.[1] It is effective against a variety of internal parasites, including roundworms, strongyles, threadworms, and pinworms.[2][3] The widespread use of oxibendazole in livestock necessitates robust analytical methods to monitor its residue levels in food products to ensure consumer safety.

Oxibendazole-d7 is a stable, isotopically labeled version of oxibendazole where seven hydrogen atoms on the propoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods. As an internal standard, Oxibendazole-d7 is added to samples at a known concentration before sample preparation and analysis. Because it is chemically and physically almost identical to oxibendazole, it experiences similar variations during extraction, cleanup, and ionization, thus allowing for accurate correction of analytical errors and precise quantification of the target analyte.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Oxibendazole-d7 and its parent compound, oxibendazole, is presented below.

| Property | Oxibendazole-d7 | Oxibendazole |

| Chemical Name | Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate | Methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate |

| CAS Number | 1173019-44-7 | 20559-55-1 |

| Molecular Formula | C₁₂H₈D₇N₃O₃ | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 256.31 g/mol | 249.27 g/mol |

| Appearance | White to off-white solid | White or yellowish crystalline powder |

| Purity (by HPLC) | ≥98% | ≥98% |

| Storage Temperature | 2-8°C | Room Temperature |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |

Data compiled from various chemical supplier specifications.[6][7]

Mechanism of Action of Oxibendazole

The anthelmintic activity of oxibendazole, like other benzimidazoles, is primarily due to its ability to disrupt the formation of microtubules in parasitic worms.[3][8] Microtubules are essential cytoskeletal proteins involved in various vital cellular processes, including cell division, motility, and nutrient transport.

Oxibendazole selectively binds to the β-tubulin subunit of the parasite, inhibiting its polymerization with α-tubulin to form microtubules.[8][9] This disruption of microtubule assembly leads to impaired glucose uptake and depletion of glycogen (B147801) reserves in the parasite, ultimately resulting in its paralysis and death.[10]

Caption: Mechanism of action of Oxibendazole.

Primary Use of Oxibendazole-d7: An Analytical Internal Standard

The primary and critical application of Oxibendazole-d7 is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry detection, such as LC-MS/MS. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for achieving the highest accuracy and precision.[4]

The workflow for using Oxibendazole-d7 as an internal standard typically involves the following steps:

-

Sample Collection: A sample (e.g., milk, tissue) is collected.

-

Internal Standard Spiking: A precise and known amount of Oxibendazole-d7 solution is added to the sample at the beginning of the sample preparation process.

-

Sample Preparation: The sample undergoes extraction and cleanup procedures to remove interfering matrix components.

-

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte (oxibendazole) and the internal standard (Oxibendazole-d7) are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The concentration of oxibendazole in the original sample is determined by calculating the ratio of the peak area of oxibendazole to the peak area of Oxibendazole-d7 and comparing this ratio to a calibration curve.

Caption: Analytical workflow using an internal standard.

Detailed Experimental Protocol: Determination of Oxibendazole in Milk by UPLC-MS/MS

This section provides a representative experimental protocol for the quantitative analysis of oxibendazole in milk using Oxibendazole-d7 as an internal standard. The method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by UPLC-MS/MS analysis.[2][11]

Materials and Reagents

-

Oxibendazole analytical standard

-

Oxibendazole-d7 internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Dispersive SPE (d-SPE) cleanup sorbents (e.g., PSA, C18)

-

Whole milk (as a control matrix and for sample analysis)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxibendazole and Oxibendazole-d7 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of oxibendazole by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).

-

Internal Standard Working Solution: Prepare a working solution of Oxibendazole-d7 at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

Sample Preparation (QuEChERS)

-

Sample Measurement: Place 10 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the Oxibendazole-d7 working solution to the milk sample. For calibration standards, spike with the appropriate oxibendazole working standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts.

-

Shake vigorously again for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at 12000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

-

UPLC-MS/MS Conditions

-

UPLC System: A high-performance UPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to achieve good separation of oxibendazole and Oxibendazole-d7 from matrix interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both oxibendazole and Oxibendazole-d7.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oxibendazole | 250.1 | 218.1 |

| Oxibendazole-d7 | 257.1 | 225.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.[1]

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of oxibendazole to Oxibendazole-d7 against the concentration of the calibration standards.

-

Determine the concentration of oxibendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Oxibendazole-d7 is a critical tool for researchers and analytical scientists in ensuring the safety of food products and in the development of veterinary pharmaceuticals. Its role as an internal standard in LC-MS/MS methods allows for highly accurate and precise quantification of oxibendazole residues. The detailed protocol provided in this guide serves as a practical resource for laboratories involved in the analysis of benzimidazole anthelmintics. The continued use of stable isotope-labeled standards like Oxibendazole-d7 is fundamental to maintaining high standards of analytical rigor in regulatory monitoring and research.

References

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Oxibendazole-D7 - Traceable Reference Standard for Residue Analysis (CAS 1173019-44-7) [witega.de]

- 8. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to Oxibendazole-d7: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxibendazole-d7, the deuterated analog of the anthelmintic drug Oxibendazole. It covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use as an analytical standard.

Chemical Identity and Physicochemical Properties

Oxibendazole-d7 is a stable, isotopically labeled form of Oxibendazole, a broad-spectrum benzimidazole (B57391) anthelmintic.[1] The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

The chemical name for Oxibendazole-d7 is methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate.[2] Its core structure consists of a benzimidazole ring system, a carbamate (B1207046) functional group, and a deuterated propoxy side chain.

Physicochemical Data

The key physicochemical properties of Oxibendazole-d7 are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1173019-44-7 | |

| Chemical Formula | C₁₂D₇H₈N₃O₃ | [2] |

| Molecular Weight | 256.31 g/mol | |

| Synonyms | Methyl (5-propoxy-d7-1H-benzimidazol-2-yl)carbamate, Anthelcide EQ-d7, Equitac-d7 | [2] |

| InChI Key | RAOCRURYZCVHMG-JOMZKNQJSA-N | |

| SMILES String | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Oc1ccc2[nH]c(NC(=O)OC)nc2c1 | |

| Purity (by HPLC) | ≥98% | [2] |

| Physical Appearance | Solid | [3] |

| Storage | Refrigerator (2-8°C) for long-term storage | [2] |

Mechanism of Action

The primary anthelmintic mechanism of Oxibendazole, and by extension its deuterated analog, involves the disruption of microtubule formation in parasitic helminths.[4][5] This targeted action leads to the eventual death of the parasite.

a) Inhibition of Microtubule Polymerization

Oxibendazole selectively binds to the β-tubulin subunit of the parasite's microtubule structure.[5] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for vital cellular functions such as maintaining cell structure, intracellular transport, and cell division.[4][6] The loss of cytoplasmic microtubules impairs the parasite's ability to absorb glucose, leading to the depletion of its glycogen (B147801) energy stores.[4] The disruption of energy metabolism, specifically a decrease in adenosine (B11128) triphosphate (ATP) production, results in paralysis and ultimately, the death of the parasite.[4]

b) Effects on Host Cell Signaling Pathways

Recent research has also explored the effects of Oxibendazole on mammalian cell signaling, revealing potential anti-proliferative and apoptotic activities. In studies using porcine trophectoderm and uterine luminal epithelial cells, Oxibendazole was shown to modulate key signaling pathways.[7] Specifically, it downregulated the phosphorylation of ERK1/2, P90RSK, and S6, while upregulating the phosphorylation of JNK, AKT, and P70S6K.[7] This disruption of signaling, combined with an induced imbalance in intracellular and mitochondrial calcium homeostasis, ultimately led to apoptotic cell death.[7]

Experimental Protocols & Applications

The primary application of Oxibendazole-d7 is as an internal standard for the accurate quantification of Oxibendazole in complex biological matrices, such as milk, plasma, or tissue samples. Its use corrects for variations in sample preparation and instrument response.

a) Protocol: Quantification of Oxibendazole in Milk by UPLC-MS/MS

This protocol outlines a general procedure for the determination of Oxibendazole in milk samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with Oxibendazole-d7 as an internal standard.

I. Objective: To accurately quantify Oxibendazole residues in milk samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

II. Materials and Reagents:

-

Oxibendazole analytical standard

-

Oxibendazole-d7 internal standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

QuEChERS extraction salts/tubes

-

Syringe filters (0.22 µm)

-

Homogenizer/vortex mixer

-

Centrifuge

III. Stock Solution Preparation:

-

Primary Stock (Oxibendazole): Accurately weigh and dissolve Oxibendazole in a suitable solvent (e.g., DMSO, methanol) to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock (Oxibendazole-d7): Prepare a 1 mg/mL stock solution of Oxibendazole-d7 in the same manner.

-

Working Solutions: Prepare serial dilutions of the primary stock solution in the appropriate solvent to create calibration standards. Spike a fixed concentration of the Oxibendazole-d7 internal standard stock into each calibration standard and sample.

IV. Sample Preparation (QuEChERS Extraction):

-

Measure 10 mL of a milk sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the Oxibendazole-d7 internal standard working solution.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the layers.

-

Collect the upper acetonitrile layer, which contains the analyte.

-

(Optional d-SPE Cleanup): For cleaner samples, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like C18 or PSA.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

V. UPLC-MS/MS Analysis:

-

UPLC System: A system capable of gradient elution.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Develop a suitable gradient to achieve separation of Oxibendazole from matrix components.

-

Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Oxibendazole and Oxibendazole-d7 for confident identification and quantification.

References

- 1. Oxibendazole - Wikipedia [en.wikipedia.org]

- 2. clearsynth.com [clearsynth.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Oxibendazole | C12H15N3O3 | CID 4622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Oxibendazole induces apoptotic cell death in proliferating porcine trophectoderm and uterine luminal epithelial cells via mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Oxibendazole-d7 (CAS No. 1173019-44-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxibendazole-d7, a deuterated analog of the broad-spectrum anthelmintic, Oxibendazole. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, analytical methods, and mechanism of action.

Introduction

Oxibendazole is a benzimidazole (B57391) carbamate (B1207046) anthelmintic agent used in veterinary medicine to treat infections caused by gastrointestinal nematodes.[1] Oxibendazole-d7, with the CAS number 1173019-44-7, is its stable isotope-labeled counterpart. The incorporation of seven deuterium (B1214612) atoms on the propoxy group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Physicochemical Properties

The general properties of Oxibendazole-d7 are summarized in the table below. Data for the non-deuterated form, Oxibendazole, is also provided for comparison.

| Property | Oxibendazole-d7 | Oxibendazole |

| CAS Number | 1173019-44-7[2][3][4] | 20559-55-1[5][6] |

| Molecular Formula | C₁₂H₈D₇N₃O₃[2][4] | C₁₂H₁₅N₃O₃[5][6] |

| Molecular Weight | 256.31 g/mol [2][4] | 249.27 g/mol [6] |

| IUPAC Name | Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate[4] | Methyl (5-propoxy-1H-benzo[d]imidazol-2-yl)carbamate[5] |

| Synonyms | Anthelcide EQ-d7; Equitac-d7[4] | Anthelcide EQ; Equitac; SKF-30310[6] |

| Appearance | White to off-white solid | White or almost white crystalline powder[6] |

| Purity (by HPLC) | ≥98% (typical)[4] | ≥98%[6] |

| Solubility | Soluble in methanol (B129727) and other organic solvents | Insoluble in water; Soluble in acetic acid and formic acid[6] |

| Storage | 2-8°C, protected from light[4] | Ambient temperature[6] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for Oxibendazole-d7 is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the general synthesis of benzimidazole carbamates and the synthesis of other deuterated benzimidazoles, such as deuterated albendazole.[7][8] The synthesis would likely involve the use of a deuterated propanol (B110389) or propyl halide to introduce the d7-propoxy group.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic route for Oxibendazole-d7.

Analytical Applications and Experimental Protocols

Oxibendazole-d7 is primarily used as an internal standard for the quantification of Oxibendazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Quantification of Oxibendazole in Milk using QuEChERS and UPLC-MS/MS

This protocol is adapted from established methods for the analysis of benzimidazoles in milk.[2]

4.1.1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

To a 10 mL milk sample in a 50 mL centrifuge tube, add a known concentration of Oxibendazole-d7 internal standard.

-

Add 10 mL of acetonitrile (B52724).

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 5000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

-

Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Analysis

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (e.g., start with 95% A, ramp to 5% A) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Oxibendazole: m/z 250.1 → 218.1 (quantifier), 250.1 → 176.1 (qualifier)[9] Oxibendazole-d7: m/z 257.1 → 225.1 (predicted) |

Note: MRM transitions for Oxibendazole-d7 should be optimized empirically.

Caption: Workflow for the analysis of Oxibendazole in milk.

Mechanism of Action

The anthelmintic activity of Oxibendazole, like other benzimidazoles, is primarily due to its ability to inhibit the polymerization of tubulin in parasitic helminths.[3]

-

Binding to β-tubulin: Oxibendazole selectively binds to the colchicine-binding site on the β-tubulin subunit of the parasite.[3]

-

Inhibition of Microtubule Formation: This binding prevents the polymerization of tubulin dimers into microtubules.

-

Disruption of Cellular Functions: Microtubules are essential for various cellular processes in the parasite, including:

-

Nutrient absorption: The loss of cytoplasmic microtubules impairs the uptake of glucose.[3]

-

Cell division (mitosis)

-

Intracellular transport

-

-

Parasite Death: The disruption of these vital functions leads to energy depletion, immobilization, and ultimately the death of the parasite.[3]

The selective toxicity of Oxibendazole towards parasites is attributed to its higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.

Caption: Signaling pathway of Oxibendazole's mechanism of action.

Conclusion

Oxibendazole-d7 is an essential tool for the accurate quantification of Oxibendazole in complex biological matrices. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of analytical data. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers in the fields of veterinary medicine, food safety, and drug metabolism. Further research into the detailed synthetic route and the public availability of its comprehensive analytical characterization data would be beneficial to the scientific community.

References

- 1. Oxibendazole, a new broad spectrum anthelmintic effective against gastrointestinal nematodes of domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 奥苯达唑-d7 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Oxibendazole-d7 | CAS 1173019-44-7 | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. methyl (5-propoxy-1H-benzo[d]imidazol-2-yl)carbamate, CasNo.20559-55-1 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 6. Oxibendazole - LKT Labs [lktlabs.com]

- 7. chemscene.com [chemscene.com]

- 8. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]

- 9. Oxibendazole | C12H15N3O3 | CID 4622 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Oxibendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated oxibendazole (B1677860). Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategic approach in drug development to enhance pharmacokinetic profiles, potentially leading to improved metabolic stability, reduced toxicity, and an extended half-life. This document outlines plausible synthetic routes for deuterated oxibendazole, detailed experimental protocols, and the underlying signaling pathways of its mechanism of action.

Proposed Synthesis of Deuterated Oxibendazole

The synthesis of deuterated oxibendazole can be approached by modifying the established synthesis of the non-deuterated parent compound. The key is the introduction of deuterium at metabolically susceptible positions. The propoxy and methyl carbamate (B1207046) groups are potential sites for metabolic oxidation. Therefore, two primary strategies are proposed: deuteration of the n-propoxy group and deuteration of the methyl carbamate group.

Strategy 1: Synthesis of Oxibendazole-d7 (Deuterated n-propoxy group)

This strategy introduces a deuterated n-propyl group at the beginning of the synthesis.

Experimental Protocol:

-

Alkylation of 4-Hydroxyacetamide: 4-Hydroxyacetamide is alkylated with n-propyl-d7 bromide in the presence of potassium hydroxide (B78521) to yield the deuterated ether intermediate.

-

Nitration: The resulting ether is nitrated using a mixture of nitric and sulfuric acids. The nitration occurs at the position ortho to the amide group.

-

Reduction: The nitro group of the intermediate is reduced to an amine using a reducing agent such as tin(II) chloride (SnCl2), yielding a deuterated phenylenediamine derivative.[1]

-

Cyclization: The phenylenediamine derivative is reacted with S-methyl isothiourea. This proceeds through an aromatic cyclization to a guanidine (B92328) derivative, followed by the elimination of methyl mercaptan to form the 2-aminobenzimidazole (B67599) ring system.[1]

-

Acylation: The final step is the acylation of the 2-amino group with methyl chloroformate to form the urethane, yielding Oxibendazole-d7.[1]

Strategy 2: Synthesis of Oxibendazole-d3 (Deuterated methyl carbamate group)

This strategy introduces deuterium at the final stage of the synthesis, which can be more cost-effective.

Experimental Protocol:

-

Synthesis of non-deuterated 2-Amino-5-(n-propoxy)benzimidazole: The non-deuterated precursor is synthesized following steps 1-4 of the standard oxibendazole synthesis.[1]

-

Acylation with Deuterated Methyl Chloroformate: The 2-aminobenzimidazole intermediate is then acylated using deuterated methyl chloroformate (CD3OCOCl). This reaction forms the deuterated urethane, yielding Oxibendazole-d3. This method is analogous to the synthesis of other deuterated benzimidazole (B57391) anthelmintics like albendazole (B1665689).[2][3]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of deuterated oxibendazole. The yield and purity are projected based on similar reported benzimidazole syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Synthetic Strategy | Theoretical Yield (%) | Purity (%) | Deuterium Incorporation (%) |

| Oxibendazole | C12H15N3O3 | 249.27 | - | - | >98 | - |

| Oxibendazole-d7 | C12H8D7N3O3 | 256.31 | Strategy 1 | 75-85 | >98 | >98 |

| Oxibendazole-d3 | C12H12D3N3O3 | 252.29 | Strategy 2 | 80-90 | >98 | >98 |

Visualizations

Experimental Workflow for Deuterated Oxibendazole Synthesis

Caption: Proposed synthetic workflows for deuterated oxibendazole.

Signaling Pathways for Oxibendazole's Mechanism of Action

Oxibendazole's primary anthelmintic action is through the inhibition of tubulin polymerization in parasites.[1][4] This disruption of the microtubule network leads to impaired glucose uptake and depletion of glycogen (B147801) stores, ultimately causing parasite death.[4][5] More recent research has also elucidated its apoptotic effects in mammalian cancer cells, which involve the activation of stress-activated protein kinase pathways and the upregulation of tumor suppressor proteins.[6][7][8][9]

Caption: Signaling pathways of oxibendazole.

References

- 1. Oxibendazole - Wikipedia [en.wikipedia.org]

- 2. CN114380750A - Synthesis method of deuterated albendazole - Google Patents [patents.google.com]

- 3. CN114380750B - Synthetic method of deuterated albendazole - Google Patents [patents.google.com]

- 4. Oxibendazole | C12H15N3O3 | CID 4622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxibendazole induces apoptotic cell death in proliferating porcine trophectoderm and uterine luminal epithelial cells via mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]

- 7. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxibendazole inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Isotopic Distinction: A Technical Guide to Oxibendazole and Oxibendazole-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the anthelmintic drug Oxibendazole (B1677860) and its deuterated analogue, Oxibendazole-d7. By delving into their physicochemical properties, mechanisms of action, and applications in research, this document provides a comprehensive resource for professionals in the field of drug development and analysis.

Introduction: The Significance of Isotopic Labeling

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in veterinary medicine to treat a variety of intestinal parasite infections.[1][2][3][4][5] Its mechanism of action involves the disruption of microtubule formation in parasites, leading to impaired glucose uptake and eventual energy depletion.[6]

Oxibendazole-d7 is a stable isotope-labeled version of Oxibendazole, where seven hydrogen atoms in the propoxy group have been replaced with deuterium (B1214612) atoms. This isotopic substitution, while having a minimal impact on the compound's chemical properties, renders it an invaluable tool in analytical and metabolic research. The increased mass of Oxibendazole-d7 allows for its clear differentiation from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard for accurate quantification of Oxibendazole in biological matrices.[7][8]

Physicochemical Properties: A Comparative Analysis

While Oxibendazole and Oxibendazole-d7 share nearly identical chemical structures, the substitution of hydrogen with deuterium results in a slight increase in molecular weight. Other physicochemical properties are expected to be very similar, though minor differences in properties like melting point and solubility can occur. The key distinction lies in their mass, which is fundamental to their differential detection in mass spectrometry.

| Property | Oxibendazole | Oxibendazole-d7 |

| Molecular Formula | C₁₂H₁₅N₃O₃ | C₁₂H₈D₇N₃O₃ |

| Molecular Weight | 249.27 g/mol [6] | 256.31 g/mol |

| Appearance | White to light yellow to light orange powder/crystal[9] | Not explicitly stated, but expected to be a solid |

| Melting Point | 230 °C (decomposes)[9] | Not explicitly available |

| Solubility | Soluble in DMSO[2] | Not explicitly available, but expected to be similar to Oxibendazole |

| CAS Number | 20559-55-1[9] | 1173019-44-7 |

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mechanism of action for both Oxibendazole and its deuterated form is the inhibition of tubulin polymerization in parasitic helminths.[6] By binding to the β-tubulin subunit, Oxibendazole prevents the assembly of microtubules, which are essential for various cellular functions, including intracellular transport, cell division, and maintenance of cell structure.[10][11]

The disruption of the microtubule network leads to a cascade of downstream effects, ultimately resulting in the parasite's death. These effects include:

-

Impaired Glucose Uptake: The intestinal cells of the parasite are unable to absorb essential nutrients like glucose.[6]

-

Energy Depletion: The lack of glucose leads to the depletion of glycogen (B147801) stores and a reduction in ATP production.[6]

-

Cell Cycle Arrest: Inhibition of microtubule dynamics halts cell division at the G2/M phase.[12][13]

-

Induction of Apoptosis: Disruption of cellular processes triggers programmed cell death, involving pathways such as the JNK/MAPK signaling cascade and the upregulation of p53 and p21.[12][14]

Experimental Protocols

Quantification of Oxibendazole in Biological Matrices using LC-MS/MS with Oxibendazole-d7 as an Internal Standard

This protocol outlines a general procedure for the sensitive and accurate quantification of Oxibendazole in plasma samples.

Materials:

-

Oxibendazole analytical standard

-

Oxibendazole-d7 (Internal Standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank plasma

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add a known concentration of Oxibendazole-d7 working solution. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid. c. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Oxibendazole and Oxibendazole-d7.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of Oxibendazole on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Oxibendazole stock solution in DMSO

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-4 mg/mL on ice.

-

Prepare serial dilutions of Oxibendazole in G-PEM buffer.

-

In a pre-warmed 96-well plate, add the compound dilutions.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect of Oxibendazole can be quantified by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

Pharmacokinetic Applications of Oxibendazole-d7

The primary application of Oxibendazole-d7 is in pharmacokinetic (PK) studies of Oxibendazole. By serving as an ideal internal standard, it enables the accurate determination of key PK parameters. While a specific study detailing the use of Oxibendazole-d7 for Oxibendazole pharmacokinetics was not identified in the reviewed literature, a study on the related compound Oxfendazole (B1322) provides illustrative pharmacokinetic values that can be expected. In a study of Oxfendazole in healthy adults, the following parameters were observed after a single oral dose:

| Pharmacokinetic Parameter | Value (for Oxfendazole) |

| Tmax (Time to Maximum Concentration) | 2-4 hours |

| t½ (Elimination Half-life) | ~9 hours[15] |

Note: These values are for Oxfendazole and are provided for illustrative purposes. Specific pharmacokinetic parameters for Oxibendazole would need to be determined in dedicated studies.

The use of a deuterated internal standard like Oxibendazole-d7 is crucial for obtaining reliable data in such studies, as it compensates for variability in sample preparation and instrument response, leading to more precise and accurate results.

Synthesis of Deuterated Benzimidazoles

The synthesis of deuterated benzimidazoles like Oxibendazole-d7 typically involves the use of deuterated starting materials or reagents. A general approach for the synthesis of a deuterated benzimidazole might involve the following steps:

-

Preparation of Deuterated Precursor: The propoxy group can be deuterated by using deuterated propanol (B110389) or a related deuterated alkylating agent.

-

Formation of the Benzimidazole Core: A common method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

-

Functional Group Manipulation: Subsequent steps would involve the introduction of the carbamate (B1207046) group to complete the synthesis of Oxibendazole-d7.

A patent for the synthesis of deuterated albendazole (B1665689), a structurally related benzimidazole, describes a two-step process involving hydrolysis of the non-deuterated parent drug followed by acylation with a deuterated reagent.[16][17] A similar strategy could potentially be adapted for the synthesis of Oxibendazole-d7.

Conclusion

Oxibendazole-d7 serves as a critical tool for researchers and scientists in the field of drug development and analysis. Its key difference from Oxibendazole—the presence of seven deuterium atoms—provides a distinct mass signature that is essential for its role as an internal standard in mass spectrometry-based bioanalysis. This allows for the highly accurate and precise quantification of Oxibendazole in complex biological matrices, which is fundamental for robust pharmacokinetic and metabolism studies. Understanding the distinct roles and properties of both the parent compound and its deuterated analogue is paramount for advancing the study and potential applications of this important anthelmintic agent.

References

- 1. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]

- 2. madbarn.com [madbarn.com]

- 3. Oxibendazole: critical anthelmintic trials in equids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anthelmintic efficacy of oxibendazole against some important nematodes in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxibendazole | C12H15N3O3 | CID 4622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]

- 13. The anthelmintic agent oxfendazole inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxibendazole inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN114380750A - Synthesis method of deuterated albendazole - Google Patents [patents.google.com]

- 17. CN114380750B - Synthetic method of deuterated albendazole - Google Patents [patents.google.com]

Oxibendazole-d7 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Oxibendazole-d7, a deuterated analog of the anthelmintic drug Oxibendazole. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry.

Core Physicochemical Data

The fundamental properties of Oxibendazole-d7 are summarized in the table below, providing a clear reference for its use in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₁₂D₇H₈N₃O₃ | [1] |

| Molecular Weight | 256.31 g/mol | [1][2] |

| CAS Number | 1173019-44-7 | |

| Synonyms | Methyl (5-propoxy-d7-1H-benzimidazol-2-yl)carbamate, Anthelcide EQ-d7, Equitac-d7 | [1] |

| Isotopic Purity (Mass Shift) | M+7 | |

| Purity (by HPLC) | 98.88% | [1] |

Experimental Applications and Protocols

Oxibendazole-d7 serves as a crucial internal standard for the quantitative analysis of Oxibendazole in various biological matrices. Its primary application lies in analytical toxicology and pharmaceutical research, particularly in pharmacokinetic and residue analysis studies. The deuterated form is ideal for mass spectrometry-based methods as it is chemically identical to Oxibendazole but can be distinguished by its higher mass.

Protocol: Quantification of Oxibendazole in Milk Samples using UPLC-MS/MS

A common application of Oxibendazole-d7 is in the determination of Oxibendazole residues in milk, employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (QuEChERS Extraction):

- A homogenized milk sample is measured into a centrifuge tube.

- Oxibendazole-d7 is added as an internal standard at a known concentration.

- Acetonitrile (B52724) is added to the sample, and the tube is shaken vigorously to precipitate proteins and extract the analytes.

- A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

- The sample is centrifuged to separate the acetonitrile layer (containing Oxibendazole and Oxibendazole-d7) from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences).

- The tube is vortexed and then centrifuged.

3. UPLC-MS/MS Analysis:

- The final cleaned extract is transferred to an autosampler vial for injection into the UPLC-MS/MS system.

- Chromatographic separation is performed on a suitable column to resolve Oxibendazole from other matrix components.

- The separated analytes are then ionized (typically by electrospray ionization - ESI) and detected by the mass spectrometer.

- Quantification is achieved by comparing the peak area ratio of Oxibendazole to that of the internal standard, Oxibendazole-d7.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Oxibendazole using Oxibendazole-d7 as an internal standard.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxibendazole-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat parasitic infections, including roundworms, strongyles, threadworms, and pinworms.[1][2][3] Its deuterated analog, Oxibendazole-d7, serves as a critical analytical standard, particularly as an internal standard for quantitative analyses by mass spectrometry.[4] The incorporation of seven deuterium (B1214612) atoms on the propoxy group creates a stable, heavier version of the molecule, allowing it to be distinguished from the non-labeled parent compound during analysis without altering its chemical behavior. This guide provides a comprehensive overview of the physical and chemical properties of Oxibendazole-d7, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The physical and chemical characteristics of Oxibendazole and its deuterated form are summarized below. Data for Oxibendazole is included for comparison, as many physical properties are nearly identical to its deuterated analog.

| Property | Oxibendazole-d7 | Oxibendazole |

| Appearance | White to yellowish powder[5] | White or almost white powder[5] |

| CAS Number | 1173019-44-7[6] | 20559-55-1[7] |

| Molecular Formula | C₁₂H₈D₇N₃O₃[8] | C₁₂H₁₅N₃O₃[7][9] |

| Molecular Weight | 256.31 g/mol [8][10] | 249.27 g/mol [1][7] |

| Exact Mass | 256.155 Da[6] | 249.11134135 Da[7] |

| Melting Point | Not explicitly specified for d7; expected to be similar to the parent compound. | 230-231°C[3][11] |

| Solubility | Not explicitly specified for d7; expected to be similar to the parent compound. | Insoluble in water.[1][12] Soluble in organic solvents like DMSO (approx. 3 mg/mL) and dimethylformamide (approx. 5 mg/mL).[9] Slightly soluble in ethanol.[9] Soluble in acetic and formic acid.[12] |

| IUPAC Name | methyl N-[5-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate[6] | methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate[7] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Oc1ccc2[nH]c(NC(=O)OC)nc2c1[4][6] | CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC[7] |

| InChI | InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2[4][6] | InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)[7] |

| LogP (Octanol-Water) | Not explicitly specified for d7. | 2.62 (Calculated)[5] |

Mechanism of Action: Microtubule Disruption

Like other benzimidazoles, Oxibendazole's primary mechanism of action involves the disruption of microtubule formation in parasitic worms.[2][13][14] It selectively binds to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[7] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell structure, motility, and intracellular transport.[13][14] The loss of cytoplasmic microtubules impairs the parasite's ability to absorb glucose, leading to the depletion of glycogen (B147801) stores and a subsequent energy deficit.[7][13] This ultimately results in paralysis and death of the parasite.[13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Oxibendazole - Wikipedia [en.wikipedia.org]

- 3. Oxibendazole | CAS#:20559-55-1 | Chemsrc [chemsrc.com]

- 4. 奥苯达唑-d7 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. Oxibendazole [sitem.herts.ac.uk]

- 6. Oxibendazole-d7 | CAS 1173019-44-7 | LGC Standards [lgcstandards.com]

- 7. Oxibendazole | C12H15N3O3 | CID 4622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Oxibendazole-d7 VETRANAL , analytical standard 1173019-44-7 [sigmaaldrich.com]

- 11. Oxibendazole CAS#: 20559-55-1 [m.chemicalbook.com]

- 12. Oxibendazole - LKT Labs [lktlabs.com]

- 13. parasitipedia.net [parasitipedia.net]

- 14. m.youtube.com [m.youtube.com]

The Core Mechanism of Oxibendazole: A Technical Guide to its Anthelmintic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxibendazole (B1677860), a member of the benzimidazole (B57391) class of anthelmintics, is a broad-spectrum agent widely used in veterinary medicine to control and treat infections caused by gastrointestinal nematodes. Its efficacy stems from a targeted disruption of fundamental cellular processes within the parasite, leading to paralysis and death. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the anthelmintic activity of oxibendazole, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Primary Mechanism of Action: Inhibition of Microtubule Polymerization

The principal mode of action of oxibendazole, like other benzimidazoles, is its high-affinity binding to the β-tubulin subunit of the parasite's microtubules. This interaction occurs at the colchicine-sensitive site, preventing the polymerization of α- and β-tubulin dimers into microtubules. The selective toxicity of oxibendazole is attributed to its significantly higher binding affinity for helminthic tubulin compared to mammalian tubulin.

The disruption of microtubule integrity has profound and multifaceted consequences for the parasite's survival:

-

Impaired Nutrient Absorption: Microtubules are crucial for the structure and function of the intestinal cells of nematodes. Their depolymerization leads to a collapse of these cells, impairing the uptake of glucose and other vital nutrients.

-

Energy Depletion: The inability to absorb glucose results in the depletion of the parasite's glycogen (B147801) stores, its primary energy reserve, leading to a state of metabolic exhaustion.

-

Inhibition of Cell Division: Microtubules form the mitotic spindle, which is essential for cell division. By preventing microtubule formation, oxibendazole halts mitosis, thereby blocking egg production and larval development.

-

Disruption of Intracellular Transport: The microtubule network is the primary system for the transport of vesicles, organelles, and other cellular components. Its disruption leads to a breakdown in essential cellular processes.

Below is a diagram illustrating the primary mechanism of action of oxibendazole.

Quantitative Data

In Vivo Efficacy

The following tables summarize the efficacy of oxibendazole against various gastrointestinal nematodes in swine and dogs.

Table 1: Efficacy of Oxibendazole in Swine

| Parasite Species | Efficacy (%) | Reference |

| Ascaris suum | 100 | |

| Hyostrongylus rubidus | 100 | |

| Oesophagostomum dentatum | 99.65 | |

| Trichuris suis | 99.20 |

Table 2: Efficacy of a Single Dose of Oxibendazole (15 mg/kg) in Dogs

| Parasite Species | Efficacy (%) (based on fecal worm egg count reduction) | Reference |

| Toxocara canis | 97.6 | |

| Trichuris vulpis | 95.7 | |

| Ancylostoma caninum | 94.6 | |

| Toxascaris leonina | 100 |

Tubulin Binding Affinity

While specific binding constants (Ka, Bmax, and IC50) for oxibendazole are not extensively reported in the available literature, data from studies on closely related benzimidazoles, such as mebendazole (B1676124) and albendazole, provide a strong indication of the high-affinity interaction with helminth tubulin. For instance, studies on Haemonchus contortus have shown that resistance to benzimidazoles is associated with a significant reduction in the maximum binding capacity (Bmax) of the drug to tubulin, indicating a loss of high-affinity binding sites in resistant strains.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as tubulin dimers assemble into microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Oxibendazole stock solution (in DMSO)

-

96-well, clear, flat-bottom microplates

-

Temperature-controlled spectrophotometer

Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL.

-

Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.

-

Prepare serial dilutions of oxibendazole in DMSO and then further dilute in General Tubulin Buffer to the desired final concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, add the desired concentration of oxibendazole or vehicle control (DMSO).

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL), General Tubulin Buffer, and glycerol (10% v/v).

-

Add the tubulin mixture to the wells of the pre-warmed (37°C) 96-well plate.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

The rate of polymerization is determined from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each oxibendazole concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the oxibendazole concentration.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of oxibendazole to tubulin.

Materials:

-

Crude tubulin extract from a helminth source (e.g., Haemonchus contortus)

-

Radiolabeled benzimidazole (e.g., [³H]mebendazole or a custom-synthesized [³H]oxibendazole)

-

Unlabeled oxibendazole

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Preparation:

-

Prepare a crude tubulin extract from the target helminth.

-

Prepare serial dilutions of unlabeled oxibendazole.

-

-

Incubation:

-

In microcentrifuge tubes, incubate a fixed amount of the tubulin extract with a constant concentration of the radiolabeled benzimidazole and varying concentrations of unlabeled oxibendazole.

-

Incubate at 37°C for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of unlabeled oxibendazole.

-

Determine the IC50 value, which is the concentration of oxibendazole that inhibits 50% of the specific binding of the radioligand.

-

Binding constants such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be calculated from saturation binding experiments.

-

Genetic Basis of Resistance

Resistance to benzimidazoles, including oxibendazole, in parasitic nematodes such as Haemonchus contortus is well-documented and primarily linked to specific single nucleotide polymorphisms (SNPs) in the isotype-1 β-tubulin gene. The most commonly identified mutations associated with resistance are:

-

F200Y (Phenylalanine to Tyrosine at codon 200): This is a key mutation that significantly reduces the binding affinity of benzimidazoles to β-tubulin.

-

E198A (Glutamic acid to Alanine at codon 198): This mutation also contributes to benzimidazole resistance.

-

F167Y (Phenylalanine to Tyrosine at codon 167): Another mutation implicated in reduced drug efficacy.

The presence of these mutations leads to a decrease in the number of high-affinity binding sites for benzimidazoles on the tubulin molecule, rendering the drug less effective at inhibiting microtubule polymerization.

The logical relationship between β-tubulin mutations and benzimidazole resistance is depicted in the following diagram.

Conclusion

The anthelmintic efficacy of oxibendazole is fundamentally rooted in its specific and high-affinity interaction with helminth β-tubulin. This binding event initiates a cascade of cellular disruptions, culminating in energy depletion, paralysis, and death of the parasite. Understanding the intricacies of this mechanism, from the molecular interactions to the genetic basis of resistance, is paramount for the continued development of effective anthelmintic strategies and the management of drug resistance in veterinary and potentially human medicine. The experimental protocols and data presented in this guide offer a framework for further research into the pharmacology of oxibendazole and other benzimidazole anthelmintics.

Decoding the Deuterated Standard: An In-depth Guide to the Oxibendazole-d7 Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Oxibendazole-d7 is a critical document. It provides the necessary assurance of identity, purity, and quality, which is fundamental for the accuracy and reproducibility of analytical methods. This technical guide delves into the core components of a typical Oxibendazole-d7 CoA, offering a detailed explanation of the data, experimental protocols, and the underlying scientific principles.

Oxibendazole-d7 is the deuterated analog of Oxibendazole, a broad-spectrum benzimidazole (B57391) anthelmintic used in veterinary medicine to treat parasitic worm infections.[1][2][3] The incorporation of seven deuterium (B1214612) atoms into the propyl group of the molecule makes it an ideal internal standard for mass spectrometry-based quantification of Oxibendazole in various biological matrices. Its utility lies in its chemical similarity to the parent compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass-to-charge ratio enables separate detection.

Quantitative Data Summary

A Certificate of Analysis for Oxibendazole-d7 presents a suite of quantitative data that collectively verify the material's quality. The following tables summarize the typical tests and acceptable specifications.

Table 1: Identification and Physicochemical Properties

| Parameter | Method | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Molecular Formula | --- | C₁₂H₈D₇N₃O₃ |

| Molecular Weight | Mass Spectrometry | 256.31 g/mol |

| Melting Point | Capillary Method | Conforms to reference |

Table 2: Purity and Impurity Profile

| Parameter | Method | Specification |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation |

| Chemical Purity | ¹H-NMR | Conforms to structure |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | HS-GC-FID | Meets USP <467> limits |

| Residue on Ignition | Gravimetric | ≤ 0.1% |

Experimental Protocols

The data presented in the CoA are generated through a series of rigorous analytical experiments. The methodologies for these key tests are detailed below.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the Oxibendazole-d7 by separating it from any non-deuterated Oxibendazole and other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 291 nm).

-

Procedure: A solution of Oxibendazole-d7 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of Oxibendazole-d7 and to determine its isotopic purity (the degree of deuterium incorporation).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Sample Preparation: The sample is dissolved in an appropriate solvent and infused into the mass spectrometer.

-

Analysis: The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The isotopic distribution is analyzed to confirm the presence of seven deuterium atoms and to quantify the percentage of the fully deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of Oxibendazole-d7.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Analysis: ¹H-NMR and ¹³C-NMR spectra are acquired. The ¹H-NMR spectrum is used to verify the absence of signals corresponding to the protons that have been replaced by deuterium in the propyl group, thus confirming the site of deuteration. The overall spectrum is compared to a reference standard to ensure structural integrity.

-

Karl Fischer Titration

-

Purpose: To determine the water content in the material.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Method: A known amount of the Oxibendazole-d7 is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically, and the amount of water is calculated.

Visualizing Key Processes

To better understand the context and procedures related to Oxibendazole-d7, the following diagrams illustrate its mechanism of action and the general workflow for generating a Certificate of Analysis.

Caption: Workflow for generating a Certificate of Analysis.

The mechanism of action of Oxibendazole involves the disruption of microtubule formation in parasitic worms. This process is crucial for the parasite's cellular integrity and nutrient uptake.

Caption: Oxibendazole's inhibitory effect on parasite microtubules.

References

Oxibendazole-d7: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Oxibendazole-d7, a deuterated analog of the broad-spectrum anthelmintic, Oxibendazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and formulation of deuterated compounds.

Introduction to Oxibendazole-d7

Oxibendazole is a member of the benzimidazole (B57391) class of anthelmintics, effective against a variety of intestinal parasites. The deuterated version, Oxibendazole-d7, is of significant interest in drug development due to the potential for improved metabolic stability. The replacement of seven hydrogen atoms with deuterium (B1214612) can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can result in a slower rate of metabolism, potentially leading to a longer half-life and an altered pharmacokinetic profile.

Solubility of Oxibendazole-d7

Table 1: Solubility of Oxibendazole

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethanol | Slightly soluble |

| Water | Practically insoluble |

| Phosphate Buffered Saline (PBS) | Slightly soluble |

| Acetic Acid | Soluble |

Note: This data is for the non-deuterated form of Oxibendazole and should be considered as a strong indicator for the solubility of Oxibendazole-d7. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like Oxibendazole-d7 is the shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of Oxibendazole-d7 in various solvents.

Materials:

-

Oxibendazole-d7

-

Selected solvents (e.g., water, ethanol, DMSO, PBS at various pH values)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare saturated solutions by adding an excess amount of Oxibendazole-d7 to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved Oxibendazole-d7.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Oxibendazole-d7.

Stability of Oxibendazole-d7

The stability of a drug substance is a critical factor that influences its shelf-life, storage conditions, and formulation development. The C-D bond in Oxibendazole-d7 is inherently stronger than the C-H bond, which can lead to enhanced metabolic stability.[1] This enhanced bond strength may also contribute to increased chemical stability by slowing down degradation processes like oxidation.[1]

Solid Oxibendazole is reported to be stable for at least four years when stored at -20°C. It is anticipated that Oxibendazole-d7 will exhibit similar or even enhanced stability under the same conditions.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (solid state) |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving Oxibendazole-d7 from its potential degradation products.

Materials:

-

Oxibendazole-d7

-

Forced degraded samples of Oxibendazole-d7

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

C18 analytical column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for mobile phase pH adjustment

Procedure:

-

Method Development:

-

Screen different mobile phase compositions (e.g., varying ratios of ACN and water/buffer) and pH values to achieve optimal separation of the parent peak and any degradation peaks.

-

Employ a gradient elution program if necessary to resolve all compounds.

-

The use of a PDA detector will help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Method Validation:

-

Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity is demonstrated by the ability to resolve the Oxibendazole-d7 peak from all degradation product peaks.

-

Workflow for Developing a Stability-Indicating Method

References

Commercial Suppliers and Technical Guide for Oxibendazole-d7 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and application of Oxibendazole-d7 as an analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for quantitative analysis.

Commercial Availability

Oxibendazole-d7 is commercially available as an analytical standard from specialized chemical suppliers. A prominent supplier is Sigma-Aldrich, which offers the standard under their VETRANAL® product line.

Quantitative Data Summary

The following table summarizes the typical specifications for Oxibendazole-d7 analytical standard. Users should always refer to the lot-specific Certificate of Analysis (COA) provided by the supplier for precise data.

| Parameter | Specification | Supplier | Product Code |

| Product Name | Oxibendazole-d7 | Sigma-Aldrich | 32737 |

| Grade | VETRANAL®, analytical standard | Sigma-Aldrich | 32737 |

| CAS Number | 1173019-44-7 | Sigma-Aldrich | 32737 |

| Empirical Formula | C₁₂D₇H₈N₃O₃ | Sigma-Aldrich | 32737 |

| Molecular Weight | 256.31 g/mol | Sigma-Aldrich | 32737 |

| Mass Shift | M+7 | Sigma-Aldrich | 32737 |

| Format | Neat (Solid) | Sigma-Aldrich | 32737 |

| Purity | Refer to lot-specific COA | Sigma-Aldrich | 32737 |

| Isotopic Enrichment | Refer to lot-specific COA | Sigma-Aldrich | 32737 |

Experimental Protocol: Quantification of Oxibendazole (B1677860) in Milk using UPLC-MS/MS